

Application Notes and Protocols for EC359-Induced Apoptosis

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Compound of Interest

Compound Name: EC359

Cat. No.: B2459536

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Audience: Researchers, scientists, and drug development professionals.

Introduction

EC359 is a first-in-class, orally bioavailable small-molecule inhibitor of the Leukemia Inhibitory Factor Receptor (LIFR).^{[1][2][3]} It functions by directly interacting with LIFR, thereby blocking the binding of LIF and other ligands, such as cardiotrophin-1 (CTF1), ciliary neurotrophic factor (CNTF), and oncostatin M (OSM).^{[1][2][4]} This inhibition disrupts downstream oncogenic signaling pathways, including JAK/STAT3, PI3K/AKT, and mTOR, which are crucial for cancer cell proliferation, survival, invasion, and stemness.^{[1][2]} Consequently, **EC359** has been shown to induce apoptosis in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) and endometrial cancer.^{[1][2][4][5]} These application notes provide a summary of effective concentrations and detailed protocols for inducing and quantifying apoptosis using **EC359**.

Data Presentation: Efficacy of EC359 in Inducing Apoptosis

The optimal concentration of **EC359** for apoptosis induction is cell-type dependent. The following tables summarize the effective concentrations and observed outcomes from various studies.

Table 1: Effective **EC359** Concentrations for Apoptosis Induction in TNBC Cell Lines

Cell Line	EC359 Concentration	Treatment Duration	Apoptosis Assay	Key Findings	Reference
MDA-MB-231	20 nM, 25 nM	72 hours	Caspase-3/7 Activity, Annexin V Staining	Significant increase in caspase-3/7 activity and Annexin V positive cells. [2][3]	[2][3]
BT-549	20 nM, 25 nM	72 hours	Caspase-3/7 Activity, Annexin V Staining	Significant increase in caspase-3/7 activity and Annexin V positive cells. [2][3]	[2][3]
BT-549, SUM-159, MDA-MB-231, MDA-MB-468, HCC1806	0-100 nM	3 days	Cell Viability (MTT Assay)	Dose-dependent reduction in cell viability. [3][6]	[3][6]

Table 2: Effective **EC359** Concentrations for Apoptosis Induction in Other Cancer Types

Cancer Type	Cell/Organoid Type	EC359 Concentration	Treatment Duration	Apoptosis Assay	Key Findings	Reference
Type II Endometrial Cancer	Patient-Derived Cells	100 nmol/L	Not Specified	Annexin V Staining	Significant increase in Annexin V positive cells.[4][5]	[4][5]
Type II Endometrial Cancer	Patient-Derived Organoids (PDOs)	Dose-dependent	Not Specified	CellTiter-Glo Luminescent Cell Viability Assay	Dose-dependent reduction in organoid viability.[4][5]	[4][5]
Ras/Raf-Driven Ovarian Cancer	OVCAR8 xenografts	100 nM	7 hours	RT-qPCR, Western Blot	Reduced expression of LIFR downstream target genes and decreased phosphorylation of STAT3, mTOR, and S6.[7]	[7]

Experimental Protocols

Protocol 1: Cell Culture and EC359 Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with **EC359** to induce apoptosis.

Materials:

- Cancer cell lines (e.g., MDA-MB-231, BT-549)
- Complete growth medium (specific to the cell line)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- **EC359** (stock solution in DMSO)
- Cell culture plates (e.g., 6-well, 96-well)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Culture cells in T-75 flasks until they reach 70-80% confluency.
 - Wash cells with PBS and detach them using Trypsin-EDTA.
 - Neutralize trypsin with a complete growth medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in a fresh medium and perform a cell count.
 - Seed the cells into appropriate culture plates at the desired density. For apoptosis assays, a typical seeding density for a 96-well plate is 2×10^3 cells/well.[2] For a 6-well plate, it is approximately 500 cells/well for clonogenic assays.[2]
- **EC359** Treatment:
 - Allow cells to adhere overnight in the incubator.

- Prepare working solutions of **EC359** in a complete growth medium from the stock solution. Ensure the final DMSO concentration does not exceed a non-toxic level (typically <0.1%).
- Remove the old medium from the cells and add the medium containing the desired concentration of **EC359** (e.g., 20 nM, 50 nM, 100 nM).
- Include a vehicle control (medium with the same concentration of DMSO as the highest **EC359** concentration).
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- **EC359**-treated and control cells
- Annexin V-FITC (or other fluorochrome conjugates)
- Propidium Iodide (PI)
- 10X Annexin V Binding Buffer
- PBS
- Flow cytometer

Procedure:

- Cell Harvesting:
 - After **EC359** treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase. Avoid using trypsin as it can cleave surface proteins.

- Combine the floating and adherent cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
- Staining:
 - Wash the cell pellet twice with cold PBS.
 - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
 - Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension to a new tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.
 - Gating Strategy:
 - Annexin V-negative and PI-negative: Live cells
 - Annexin V-positive and PI-negative: Early apoptotic cells
 - Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
 - Annexin V-negative and PI-positive: Necrotic cells

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

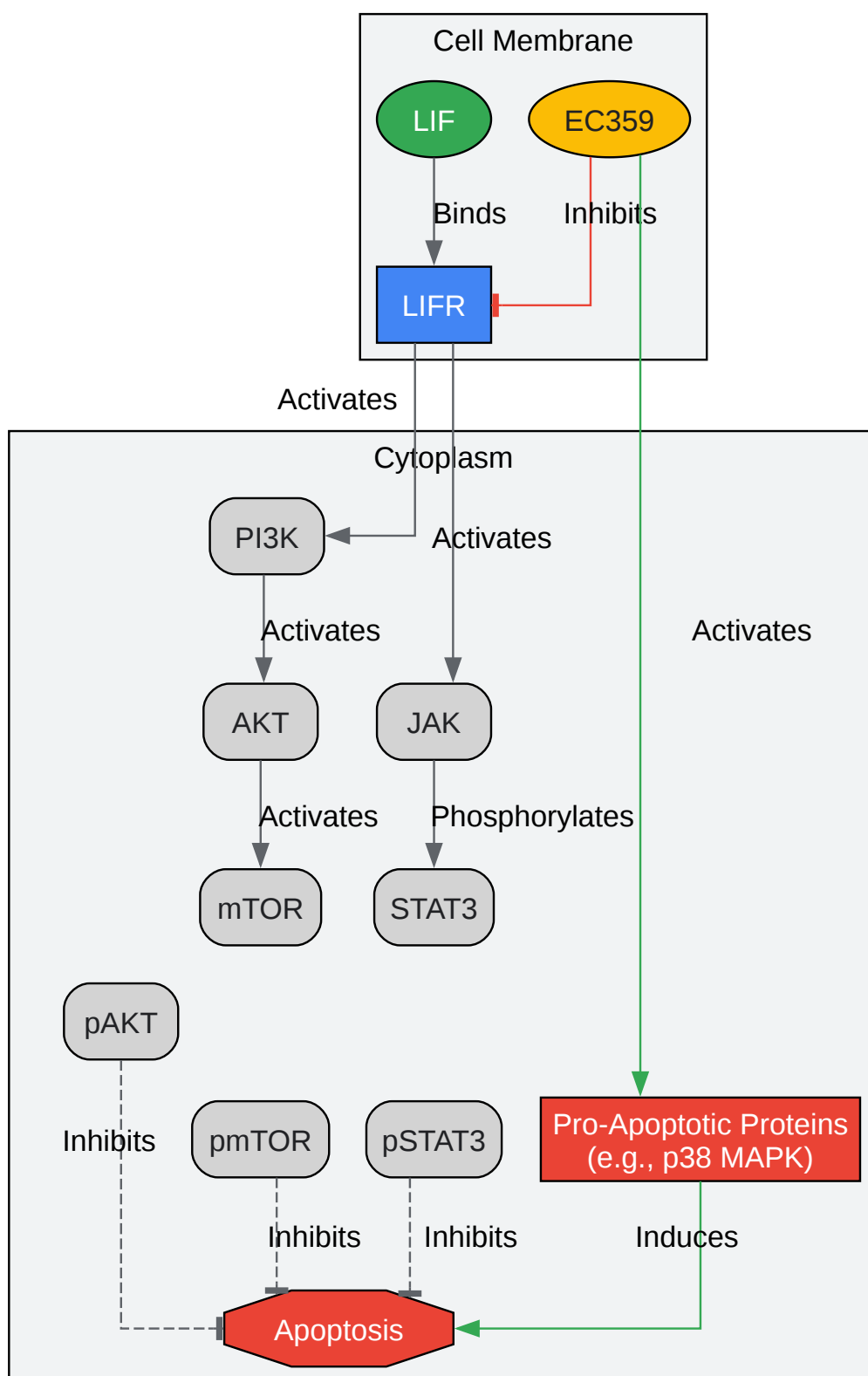
- **EC359**-treated and control cells in a 96-well plate (white-walled for luminescence)
- Caspase-Glo® 3/7 Assay kit (or equivalent)
- Luminometer

Procedure:

- Assay Preparation:
 - Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Assay Execution:
 - Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
 - Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
 - Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
- Measurement:
 - Incubate the plate at room temperature for 1 to 2 hours, protected from light.
 - Measure the luminescence of each well using a luminometer.
 - The luminescence intensity is directly proportional to the amount of caspase-3/7 activity. Normalize the results to the vehicle-treated control cells.

Visualizations

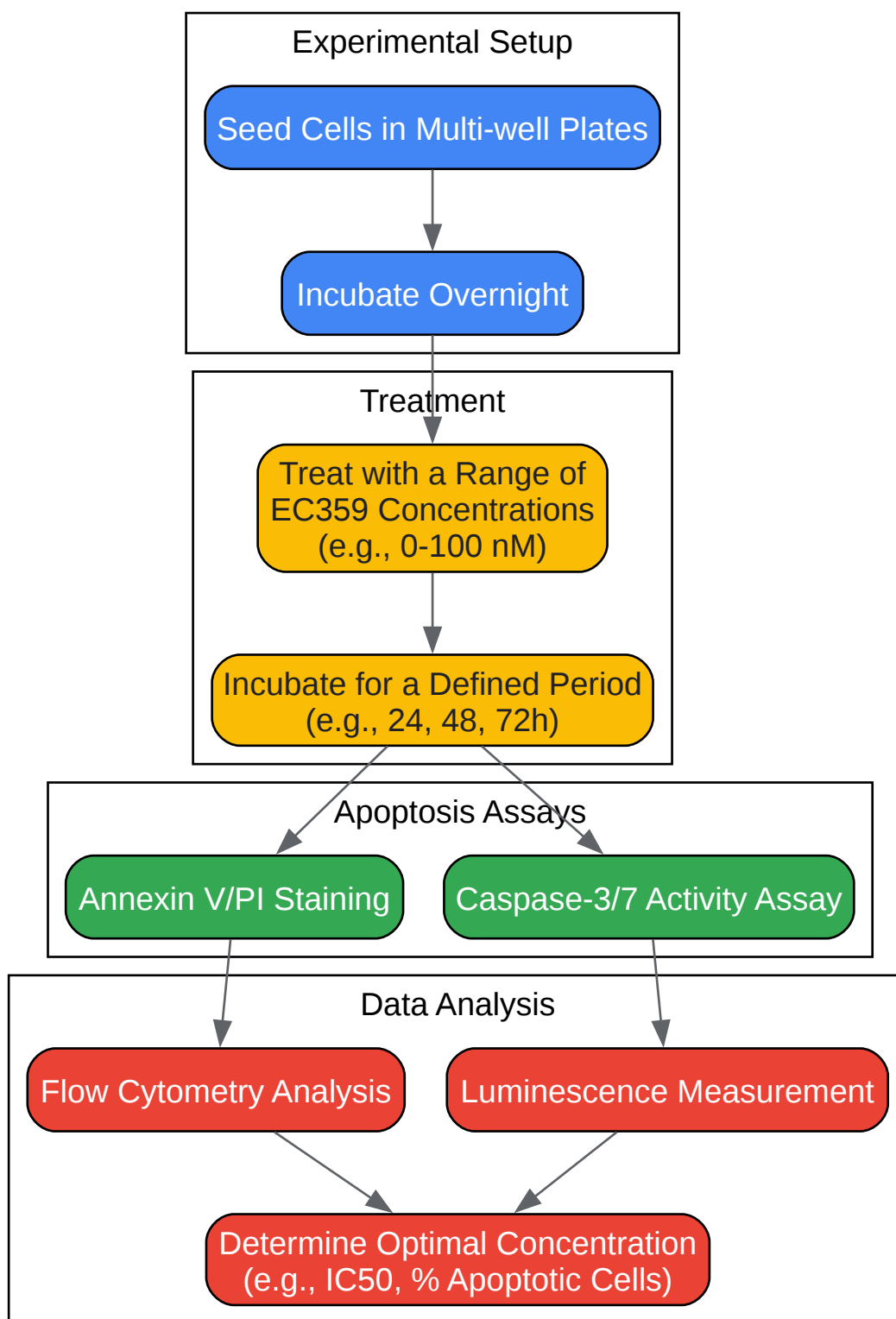
Signaling Pathway of EC359-Induced Apoptosis



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Caption: **EC359** inhibits LIFR, blocking downstream pro-survival pathways (STAT3, AKT, mTOR) and promoting apoptosis.

Experimental Workflow for Determining Optimal EC359 Concentration



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Caption: Workflow for determining the optimal **EC359** concentration for apoptosis induction.

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